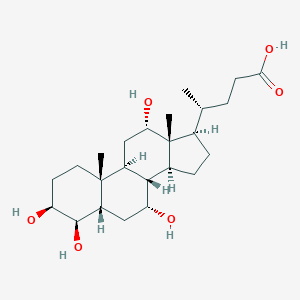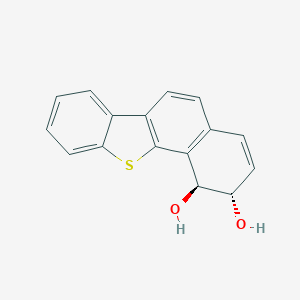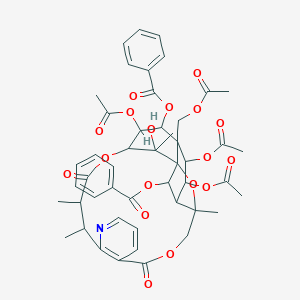![molecular formula C21H15N3O3S2 B238547 N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B238547.png)
N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling, which is important for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies.
Mécanisme D'action
N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide targets SYK, which is a downstream signaling molecule in the B-cell receptor signaling pathway. Upon binding to the B-cell receptor, SYK becomes activated and initiates a signaling cascade that leads to the activation of various transcription factors and the expression of anti-apoptotic genes. This compound inhibits SYK, thereby blocking this signaling cascade and inducing apoptosis in B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to inducing apoptosis in B-cells, this compound has been shown to inhibit the migration and invasion of cancer cells, as well as disrupt the interaction between cancer cells and the tumor microenvironment. This compound has also been shown to have immunomodulatory effects, such as enhancing the anti-tumor activity of T-cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide in lab experiments is its specificity for SYK, which allows for the selective inhibition of B-cell receptor signaling. This compound has also shown good pharmacokinetic properties and oral bioavailability in preclinical studies. However, one limitation of using this compound is its potential toxicity, as SYK is also expressed in other cell types, such as platelets and macrophages.
Orientations Futures
There are several future directions for the development of N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide as a therapeutic agent for B-cell malignancies. One direction is the development of combination therapies that target multiple signaling pathways involved in B-cell receptor signaling. Another direction is the investigation of this compound in other types of cancer, such as solid tumors. Additionally, the development of predictive biomarkers for this compound response could help identify patients who are most likely to benefit from this therapy.
Méthodes De Synthèse
The synthesis of N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide involves several steps, starting with the preparation of 4-(thiophen-2-ylcarbonyl)aniline. This intermediate is then reacted with thiophosgene to form 4-[(thiophen-2-ylcarbonyl)amino]phenyl)thiocarbamoyl chloride, which is then reacted with 1-benzofuran-2-carboxylic acid to form this compound.
Applications De Recherche Scientifique
N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma (MCL). In these studies, this compound has been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cells, leading to tumor growth inhibition. This compound has also been shown to have synergistic effects with other targeted therapies, such as venetoclax and lenalidomide.
Propriétés
Formule moléculaire |
C21H15N3O3S2 |
|---|---|
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
N-[[4-(thiophene-2-carbonylamino)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H15N3O3S2/c25-19(17-12-13-4-1-2-5-16(13)27-17)24-21(28)23-15-9-7-14(8-10-15)22-20(26)18-6-3-11-29-18/h1-12H,(H,22,26)(H2,23,24,25,28) |
Clé InChI |
GTLIPJMKQPAEGM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
SMILES canonique |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B238476.png)

![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B238493.png)

![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)
![3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238513.png)




![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B238532.png)
